6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine
Overview
Description
6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine is a heterocyclic compound that features a fused cyclopentane and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine can be achieved through several methods. One notable method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction typically proceeds under mild conditions and involves the formation of intermediate compounds that undergo further transformations to yield the target compound.
Another approach involves the annulation of the pyridine ring to substituted cyclopentanone or its enamine . This method allows for the synthesis of various derivatives of this compound by modifying the substituents on the starting materials.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the choice of catalysts and solvents plays a crucial role in achieving the desired product on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be utilized to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve the use of alkylating agents such as benzyl chloride or 1,2-dibromoethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .
Scientific Research Applications
6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Used in the development of fluorescent probes and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit protein kinase FGFR1 by binding to the active site and preventing substrate phosphorylation . The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: An oxidized analogue of 6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine.
2,2’-[ethane-1,2-diylbis(sulfanediyl)]bis(4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile): A derivative synthesized using 1,2-dibromoethane as an alkylating agent.
Uniqueness
This compound is unique due to its fused ring system and the presence of an amine group, which imparts specific chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-7-4-6-2-1-3-10-8(6)5-7/h1-3,7H,4-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBSOMPLLSUUSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00984078 | |
Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00984078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
654676-62-7 | |
Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00984078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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